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Compound of Interest

4-(Difluoromethyl)-1-fluoro-2-
Compound Name:
nitrobenzene

Cat. No.: B1603322

An In-Depth Technical Guide to 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-
8): A Key Intermediate for Advanced Drug Discovery

Abstract

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is a strategically important synthetic
intermediate, primarily utilized in the fields of medicinal chemistry and drug discovery. Its value
is derived from the unique combination of three key functional groups on a benzene scaffold: a
difluoromethyl group (-CHF2), a nitro group (-NOz2), and a fluorine atom (-F). The difluoromethyl
group serves as a crucial bioisostere for hydroxyl or thiol moieties, often enhancing the
metabolic stability and pharmacokinetic profile of drug candidates.[1][2] Concurrently, the
potent electron-withdrawing nitro group activates the ortho-positioned fluorine atom, rendering
it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows
for the facile introduction of diverse functionalities. Furthermore, the nitro group itself can be
readily reduced to an amine, providing a secondary vector for chemical elaboration. This guide
provides a comprehensive overview of the physicochemical properties, synthetic utility, and
handling protocols for this versatile building block, aimed at researchers and scientists in
pharmaceutical and chemical development.

Physicochemical and Structural Profile

The fundamental properties of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene are summarized
below. While extensive experimental data is not publicly available for all properties, its
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characteristics can be reliably inferred from its structure and data from commercial suppliers.[3]

Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 61324-89-8 [4][5][6]
Molecular Formula C7H4F3NO2 [41718]
Molecular Weight 191.11 g/mol [819]
Appearance I.Dal'e-yellow to yellow-brown (10]

liquid
Purity Typically =95% [5][10]
Storage Conditions Inert atmosphere, 2-8°C [51[6][10]
SMILES O=--INVALID-LINK--[O-] [4][6]
InChi Key ADPIQVYGOJQOFD-

UHFFFAOYSA-N

Predicted Spectroscopic Characteristics

While specific spectra for this compound are not widely published, its structure allows for the

prediction of key spectroscopic signatures essential for reaction monitoring and quality control.

e 1H NMR: The spectrum would be characterized by a triplet in the region of 6.5-7.5 ppm for

the proton of the -CHFz group, due to coupling with the two fluorine atoms. The aromatic

protons would appear as complex multiplets between 7.5-8.5 ppm.

» 19F NMR: Two distinct signals are expected. A signal for the single fluorine atom on the

aromatic ring and a doublet for the two equivalent fluorine atoms of the -CHF2 group, split by

the adjacent proton.

e 13C NMR: The carbon of the -CHF2 group would appear as a triplet due to C-F coupling. The

aromatic carbons would show characteristic shifts, with those bonded to fluorine or the nitro

group exhibiting significant downfield shifts and C-F coupling patterns.
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IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric
stretches for the N-O bonds of the nitro group (~1520-1560 cm~! and ~1345-1385 cm™1), C-
F stretching vibrations (~1100-1300 cm~1), and C=C stretching for the aromatic ring (~1450-
1600 cm~1).

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 191.11.
Common fragmentation patterns would involve the loss of the nitro group (-NO2) and
subsequent rearrangements of the fluorinated aromatic cation.

Strategic Importance in Medicinal Chemistry

The utility of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene stems from the synergistic interplay

of its functional groups, each contributing a distinct advantage in the design of bioactive
molecules.[11][12]

The Difluoromethyl Group as a Bioisostere

The difluoromethyl (-CHF2) group is a modern tool in medicinal chemistry, often used as a

bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups.[1] Unlike the -OH group, the -

CHF2 group is non-ionizable and more lipophilic. This substitution can lead to:

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF2 group
resistant to oxidative metabolism that would readily degrade a hydroxyl or methyl group.[11]

Enhanced Lipophilicity and Permeability: Increased lipophilicity can improve a drug's ability
to cross cellular membranes, potentially increasing bioavailability and penetration of the
blood-brain barrier.[12]

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CHF2 group
can lower the pKa of nearby basic functional groups, altering the ionization state of a
molecule at physiological pH.

Hydrogen Bond Donor: The proton on the difluoromethyl group is weakly acidic and can act
as a hydrogen bond donor, potentially forming unique interactions with biological targets.[2]
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Bioisosteric role of the difluoromethyl group.

A Platform for Nucleophilic Aromatic Substitution (SNAr)

The primary reactivity of this molecule is governed by the nitro and fluoro groups. The nitro
group at the 2-position exerts a powerful electron-withdrawing effect through both induction and
resonance. This effect strongly depletes electron density from the aromatic ring, particularly at
the ortho and para positions. Consequently, the carbon atom attached to the fluorine (C-1)
becomes highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom,
being a moderately good leaving group, is readily displaced in an SNAr reaction. This makes
the compound an excellent scaffold for introducing a wide array of nucleophilic functionalities.
[1][13]
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Synthesis and Key Chemical Transformations
Plausible Synthetic Route

While a specific, published synthesis for 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is not
readily available, a logical retrosynthetic approach would involve the nitration of a suitable
precursor, such as 1-(difluoromethyl)-4-fluorobenzene. This transformation is a standard
electrophilic aromatic substitution.

Hypothetical Protocol: Nitration of 1-(difluoromethyl)-4-fluorobenzene

o Reaction Setup: To a stirred solution of concentrated sulfuric acid (H2SOa, 2.0 eq.) cooled to
0°C in a round-bottom flask equipped with a dropping funnel, add 1-(difluoromethyl)-4-
fluorobenzene (1.0 eq.).

o Reagent Addition: Add a mixture of concentrated sulfuric acid (1.0 eq.) and fuming nitric acid
(HNOs, 1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not
exceed 10°C.

o Causality: The mixture of H2SO4 and HNOs generates the highly electrophilic nitronium ion
(NO2%), which is the active agent in the nitration. The low temperature is crucial to control
the exothermic reaction and prevent over-nitration or side product formation.[14]

» Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the
consumption of the starting material by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The
product will precipitate or form an organic layer.

o Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium
bicarbonate solution to neutralize residual acid, then with brine. Dry the organic layer over
anhydrous sodium sulfate (NazSOa), filter, and concentrate under reduced pressure. The
crude product can be purified by column chromatography or vacuum distillation to yield 4-
(Difluoromethyl)-1-fluoro-2-nitrobenzene.
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Key Chemical Transformations

This building block offers two primary pathways for synthetic elaboration: substitution of the

fluorine atom and reduction of the nitro group.

6ath A: Nucleophilic Aromatic Substitution\
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Primary synthetic pathways from the title compound.

Protocol: Nucleophilic Aromatic Substitution with a Generic Amine (RzNH)

» Reaction Setup: In a sealed vial, dissolve 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (1.0
eg.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide
(DMF).

o Reagent Addition: Add the desired amine nucleophile (RzNH, 1.2 eq.) and a non-nucleophilic
base such as potassium carbonate (K2COs, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5

eq.).

o Causality: The polar aprotic solvent helps to solvate the reactants and stabilize the
charged intermediate (Meisenheimer complex) of the SNAr mechanism. The base is
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required to deprotonate the amine nucleophile or to scavenge the HF byproduct, driving
the reaction to completion.

o Heating and Monitoring: Heat the reaction mixture to 80-120°C and stir for 4-16 hours.

Monitor the reaction progress by TLC or LC-MS.

o Workup and Purification: After cooling to room temperature, dilute the reaction mixture with
water and extract with ethyl acetate. Wash the combined organic layers with water and brine,
dry over Na2S0Oa4, and concentrate. The resulting substituted product can be purified by flash
column chromatography.

Protocol: Reduction of the Nitro Group to an Aniline

e Reaction Setup: Dissolve 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (1.0 eq.) in a solvent
such as ethanol (EtOH) or ethyl acetate (EtOAc).

o Reagent Addition: Add tin(ll) chloride dihydrate (SnCl2-:2H20, 4-5 eq.) to the solution.

o Causality: Tin(Il) chloride is a classic and reliable reagent for the reduction of aromatic
nitro groups to anilines. It is effective and tolerates many other functional groups.
Alternative methods include catalytic hydrogenation (Hz over Pd/C) or using iron powder in
acetic acid.[15]

» Heating and Monitoring: Heat the reaction mixture to reflux (around 70-80°C) for 2-4 hours,
monitoring by TLC until the starting material is consumed.

o Workup and Purification: Cool the reaction to room temperature and carefully basify with a
saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. This will precipitate tin
salts. Filter the mixture through a pad of celite, washing with the reaction solvent. The filtrate
contains the desired aniline. Extract, dry the organic layer, and concentrate to obtain the
crude product, which can be purified by chromatography if necessary.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The
toxicological properties of this specific compound have not been thoroughly investigated, so it
should be handled with care.[3]
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Hazard Summary

Based on available safety data sheets (SDS) for this and structurally related compounds, the
following hazards should be considered.[3][16][17][18]

Hazard Type

Precaution | First Aid Measure

Inhalation

May cause respiratory irritation. Move person to
fresh air. If not breathing, give artificial

respiration. Consult a physician.[3]

Skin Contact

May be harmful in contact with skin and cause
irritation. Wash off with soap and plenty of water.
Remove contaminated clothing. Consult a
physician.[3][17]

Eye Contact

May cause serious eye irritation. Rinse
thoroughly with plenty of water for at least 15

minutes. Consult a physician.[3][17]

May be harmful if swallowed. Rinse mouth with

Ingestion water. Do NOT induce vomiting. Consult a
physician.[3][17]
Use water spray, alcohol-resistant foam, dry
Fire chemical, or carbon dioxide. Combustion may

produce hazardous gases (CO2z, NOx, HF).[3]

Laboratory Handling Protocol

o Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with

side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3]

» Ventilation: All handling of this compound, including weighing and transfers, must be

performed inside a certified chemical fume hood to avoid inhalation of vapors.

o Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand),

collect in a sealed container, and dispose of as hazardous chemical waste. Do not let the

product enter drains.[3]
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o Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal
company. Contaminated packaging should be treated as unused product.[3]

Storage

Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon) in a refrigerator at 2-8°C.[5][10] This prevents potential degradation from moisture or
atmospheric contaminants.

Conclusion and Future Outlook

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is a high-value building block for chemical
synthesis, particularly in the realm of drug discovery. Its unique trifunctional nature provides a
robust platform for creating complex molecular architectures. The difluoromethyl group offers a
proven strategy for enhancing the pharmacokinetic properties of lead compounds, while the
reactive nitro-fluoro-aromatic system allows for versatile and predictable chemical
modifications. As the demand for more sophisticated and effective pharmaceuticals grows, the
strategic application of such fluorinated intermediates will undoubtedly continue to expand,
enabling the development of next-generation therapeutics.[11][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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